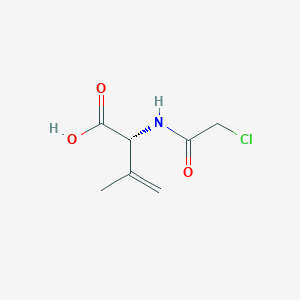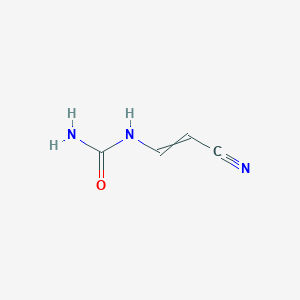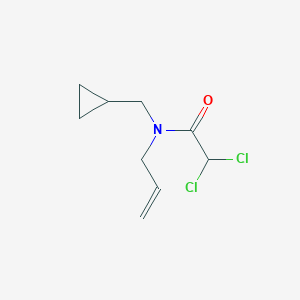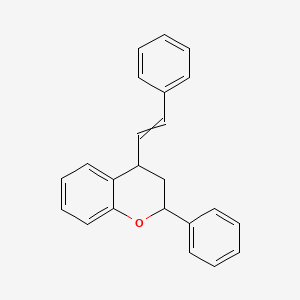
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a pyrazole ring substituted with two methyl groups and a trichloroethenyl group, which contributes to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the trichloroethenyl group, leading to the formation of new compounds.
Substitution: The methyl and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in designing drugs targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates many physiological processes . The compound’s unique structure allows it to bind to particular enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of the trichloroethenyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with a boronic acid ester group.
Uniqueness
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is unique due to its trichloroethenyl group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61514-50-9 |
|---|---|
Formule moléculaire |
C7H7Cl3N2 |
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
1,3-dimethyl-4-(1,2,2-trichloroethenyl)pyrazole |
InChI |
InChI=1S/C7H7Cl3N2/c1-4-5(3-12(2)11-4)6(8)7(9)10/h3H,1-2H3 |
Clé InChI |
ZEMVVMFGDYAYOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=C(Cl)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)





![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)

![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)



